5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro group at the 5-position, a dimethylphenyl group at the 3-position, and an aldehyde group at the 4-position. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
It’s worth noting that similar compounds, like indole derivatives, have shown various biologically vital properties .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, have shown potent growth inhibitory effects against certain strains of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenylacetonitrile with chloroacetyl chloride in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: 5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-phenyl-1,2-oxazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a dimethylphenyl group.
3-(2,4-Dimethylphenyl)-1,2-oxazole-4-carbaldehyde: Lacks the chloro group at the 5-position.
5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-methanol: The aldehyde group is reduced to an alcohol.
Uniqueness
5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the chloro group, dimethylphenyl group, and aldehyde group allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-3-4-9(8(2)5-7)11-10(6-15)12(13)16-14-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEMOPSZEMIKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NOC(=C2C=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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